![molecular formula C12H12N2O2 B1362633 2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]- CAS No. 57711-73-6](/img/structure/B1362633.png)
2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]-
Übersicht
Beschreibung
2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl], abbreviated as 2-PA, is an organic compound belonging to the family of propionic acid derivatives. It is a colorless, volatile liquid with a boiling point of 173 °C and a melting point of -65 °C. 2-PA is produced by the oxidation of propionic acid, and it is used in the synthesis of a variety of compounds, including dyes, pharmaceuticals, and agricultural products. In addition, 2-PA is used as a solvent in a number of industrial applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties Analysis : Kotteswaran et al. (2016) reported the synthesis of 2-Cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid. They analyzed its structure using various spectroscopic methods and studied its electronic properties, indicating its potential in material sciences (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Novel Copolymers Creation : Wojdyla et al. (2022) explored the creation of novel copolymers of vinyl acetate and ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates. This study highlights the compound's use in developing new materials with specific properties, contributing to advances in polymer chemistry (Wojdyla et al., 2022).
Catalytic Transformations : Xu et al. (2010) utilized a related compound in copper(I)-catalyzed tandem transformations, demonstrating its utility in complex organic synthesis processes (Xu, Wan, Mao, & Pan, 2010).
Synthesis of Cytotoxic Compounds : Fürstner and Nagano (2007) reported the total synthesis of cytotoxic resin glycosides, using a compound similar to 2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]-, indicating its relevance in medicinal chemistry (Fürstner & Nagano, 2007).
NMR Spectroscopy in Solvent Studies : Forgó, Felfoeldi, & Pálinkó (2005) used NMR spectroscopy to investigate the conformations of a similar compound in various solvents, contributing to our understanding of molecular behavior in different environments (Forgó, Felfoeldi, & Pálinkó, 2005).
Investigation of Anti-inflammatory Activities : Ren et al. (2021) isolated new phenolic compounds from plants and tested their anti-inflammatory effects. Compounds structurally similar to 2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]- were part of this study, showcasing the compound's relevance in pharmacological research (Ren et al., 2021).
Wirkmechanismus
Target of Action
It is known that similar compounds are often used in dye-sensitized solar cells (dsscs) and may interact with various components of these cells .
Mode of Action
It is known that similar compounds can absorb light and participate in electron transfer processes, which are crucial for the operation of dsscs .
Biochemical Pathways
, it is known that similar compounds play a role in the photoelectric conversion process in DSSCs.
Result of Action
The compound 2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]- is used as a dye in DSSCs, contributing to the absorption of light and the generation of electricity . The efficiency of a DSSC using a similar compound as a dye was reported to be 1.7% .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and light conditions can affect the performance of DSSCs that use this compound .
Biochemische Analyse
Biochemical Properties
2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]- plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in electron transfer processes, such as those observed in cyclic voltammetry studies . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, which can significantly influence the compound’s biochemical activity.
Cellular Effects
The effects of 2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]- on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used as a sensitizer in dye-sensitized solar cells, indicating its potential impact on cellular energy production and metabolic processes . Additionally, its interaction with cellular components can lead to changes in cell signaling pathways, which may affect gene expression and other cellular functions.
Molecular Mechanism
At the molecular level, 2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]- exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and alter gene expression. The compound’s structure allows it to participate in electron transfer processes, which are crucial for its biochemical activity . These interactions can lead to changes in the activity of enzymes and other proteins, ultimately affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]- can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, although its stability may vary depending on the experimental conditions
Dosage Effects in Animal Models
The effects of 2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular functions or protection against certain conditions. At higher doses, it may cause toxic or adverse effects. Studies have indicated that there are threshold effects, where the compound’s impact changes significantly with dosage . Understanding these dosage effects is crucial for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]- is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity . The compound’s metabolism is a key factor in determining its efficacy and safety in various applications.
Transport and Distribution
The transport and distribution of 2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]- within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement within the cell . These interactions can affect the compound’s localization and accumulation, influencing its overall biochemical effects.
Subcellular Localization
The subcellular localization of 2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]- is an important aspect of its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s function and its interactions with other biomolecules, ultimately influencing its biochemical activity.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]- involves the reaction of 4-(dimethylamino)benzaldehyde with malononitrile to form 2-cyano-3-[4-(dimethylamino)phenyl]acrylic acid. This intermediate is then decarboxylated to yield the final product, 2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]-.", "Starting Materials": [ "4-(dimethylamino)benzaldehyde", "malononitrile", "sodium ethoxide", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 4-(dimethylamino)benzaldehyde (1.0 equiv) and malononitrile (1.2 equiv) in ethanol and add sodium ethoxide (1.2 equiv).", "Step 2: Heat the reaction mixture at reflux for 24 hours.", "Step 3: Cool the reaction mixture and filter the precipitate.", "Step 4: Dissolve the precipitate in sodium hydroxide solution and heat at reflux for 2 hours.", "Step 5: Cool the reaction mixture and acidify with hydrochloric acid.", "Step 6: Filter the precipitate and wash with water.", "Step 7: Dry the product under vacuum to yield 2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]-." ] } | |
| 57711-73-6 | |
Molekularformel |
C12H12N2O2 |
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
(E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H12N2O2/c1-14(2)11-5-3-9(4-6-11)7-10(8-13)12(15)16/h3-7H,1-2H3,(H,15,16)/b10-7+ |
InChI-Schlüssel |
CXZXLLVNQYUMAW-JXMROGBWSA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)O |
SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)O |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
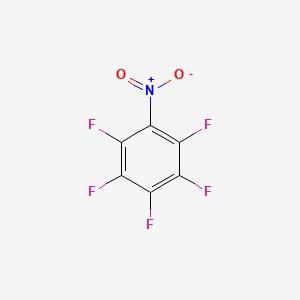
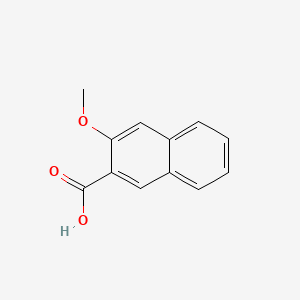

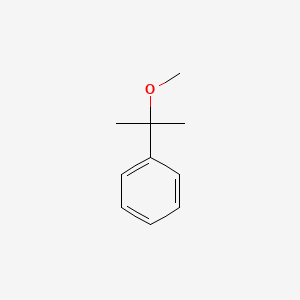
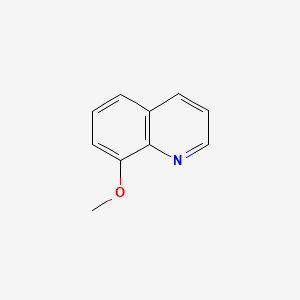
![9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1362563.png)
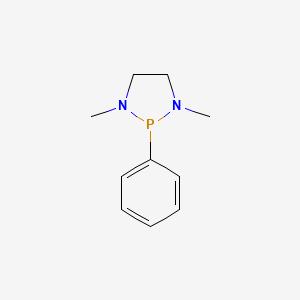
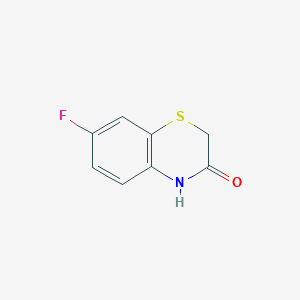
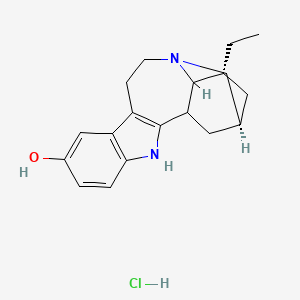
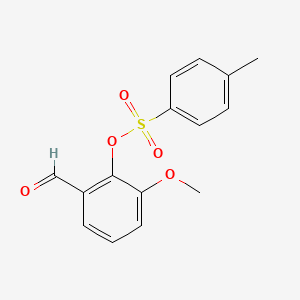
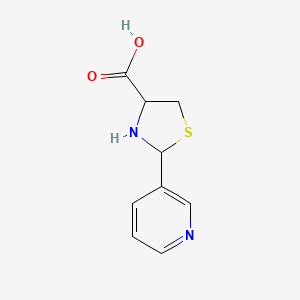
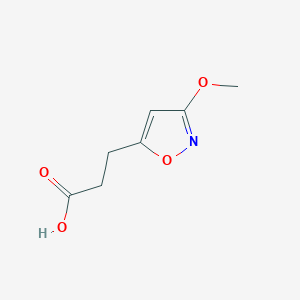
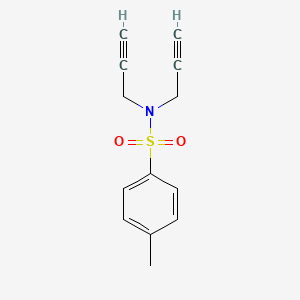
![Cyclohexanol, 1-[(phenylthio)methyl]-](/img/structure/B1362575.png)
